molecular formula C14H11FO2 B7993912 4-((3-Fluorophenoxy)methyl)benzaldehyde

4-((3-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B7993912
M. Wt: 230.23 g/mol
InChI Key: HMDOARRXUFAXHF-UHFFFAOYSA-N
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Description

4-((3-Fluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 4-position with a (3-fluorophenoxy)methyl group. This structural motif combines the electrophilic aldehyde functionality with a lipophilic fluorinated aryl ether, making it a versatile intermediate in medicinal chemistry and materials science. The fluorine atom at the 3-position of the phenoxy group enhances metabolic stability and influences electronic properties, which can modulate binding affinity in biological systems .

Properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDOARRXUFAXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-((3-Fluorophenoxy)methyl)benzaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-80°C

Industrial Production Methods

In an industrial setting, the production of 4-((3-Fluorophenoxy)methyl)benzaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding carboxylic acid.

    Reduction: Can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-((3-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenoxy)methyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((3-Fluorophenoxy)methyl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Fluorination Patterns

  • 4-(3-Fluorophenoxy)benzaldehyde (CAS 939758-29-9): Lacks the methylene bridge between the benzaldehyde and phenoxy group. Similar logP values (estimated ~2.8) suggest comparable lipophilicity, but the absence of a methylene spacer may alter binding kinetics in enzyme interactions .
  • 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (Co 102862): Features a semicarbazone moiety instead of an aldehyde, enhancing stability against oxidation. In vivo studies in rats show extensive metabolism, with the carboxylic acid derivative as the major metabolite. This contrasts with 4-((3-Fluorophenoxy)methyl)benzaldehyde, where the methylene bridge may slow hydrolysis .
  • The difluoro-substituted analog exhibits stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic aromatic substitutions .

Structural Analogues with Modified Linkers

  • 4-((3-Fluorophenoxy)methyl)piperidine hydrochloride: Replaces the benzaldehyde with a piperidine ring, converting the compound into a basic amine. This modification drastically alters solubility (higher aqueous solubility at physiological pH) and targets different biological pathways, such as ion channel modulation .
  • 3-(3-Fluorophenylmethyl)-4-[(3-fluorophenyl)oxy]benzaldehyde (CAS 1000370-24-0) :

    • Contains dual 3-fluorophenyl groups (one methyl-linked, one oxygen-linked), increasing molecular weight (338.35 g/mol vs. 244.23 g/mol for the parent compound).
    • The bis-fluorinated structure may enhance binding to hydrophobic pockets in proteins but could complicate synthetic routes due to steric hindrance .

Metabolic and Pharmacokinetic Comparisons

  • 4-(4-Fluorophenoxy)benzaldehyde semicarbazone: Exhibits enterohepatic recirculation in rats, with 74% of radioactivity excreted in urine and 10% retained in tissues after 5 days.
  • 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Hydrochloride: A beta-blocker impurity with a hydroxypropylamine side chain. The amine functionality increases polarity (logP ~1.5), contrasting with the more lipophilic 4-((3-Fluorophenoxy)methyl)benzaldehyde, which may favor CNS penetration .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP* Key Functional Groups
4-((3-Fluorophenoxy)methyl)benzaldehyde Not Provided C₁₄H₁₁FO₂ 244.23 ~2.8 Aldehyde, Fluorophenoxy methyl
4-(3-Fluorophenoxy)benzaldehyde 939758-29-9 C₁₃H₉FO₂ 230.21 ~2.6 Aldehyde, Fluorophenoxy
4-(3,4-Difluorophenoxy)benzaldehyde 486449-90-5 C₁₃H₈F₂O₂ 248.20 ~3.2 Aldehyde, Difluorophenoxy
4-(4-Fluorophenoxy)benzaldehyde semicarbazone 1000370-24-0 C₁₄H₁₁FN₃O₂ 280.25 ~2.1 Semicarbazone, Fluorophenoxy

*Estimated using fragment-based methods.

Biological Activity

4-((3-Fluorophenoxy)methyl)benzaldehyde is a fluorinated benzaldehyde derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring a fluorine atom and a phenoxy group, enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets.

  • Molecular Formula : C₁₄H₁₃F O
  • Molecular Weight : 232.25 g/mol
  • Structure : The compound consists of a benzaldehyde core with a 3-fluorophenoxy group attached via a methylene bridge.

The biological activity of 4-((3-Fluorophenoxy)methyl)benzaldehyde is primarily attributed to its ability to interact with specific molecular targets:

  • Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating its passage through biological membranes.
  • Binding Affinity : The phenoxy group enhances binding affinity to various receptors and enzymes, modulating their activity and leading to desired biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 4-((3-Fluorophenoxy)methyl)benzaldehyde exhibit promising antimicrobial properties. The fluorinated structure may enhance membrane permeability, allowing the compound to penetrate microbial cells effectively.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds:

  • A study demonstrated that piperidine derivatives, structurally similar to 4-((3-Fluorophenoxy)methyl)benzaldehyde, induced apoptosis in cancer cell lines. For instance, at concentrations of 1.0 µM, significant morphological changes were observed in MDA-MB-231 breast cancer cells. Higher concentrations (10 µM) resulted in increased caspase-3 activity by 1.33–1.57 times, indicating enhanced apoptotic markers .

Comparative Analysis

The following table summarizes the biological activities of 4-((3-Fluorophenoxy)methyl)benzaldehyde compared to structurally related compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
4-((3-Fluorophenoxy)methyl)benzaldehydeStructureModerateYes
3-Fluoro-4-(piperidin-1-yl)methylbenzaldehydeStructureHighYes
3-Fluoro-4-benzylamineStructureLowModerate

Cytotoxicity in Cancer Cells

In one notable study, various piperidine-based compounds were evaluated for their cytotoxic effects on MDA-MB-231 cells. Results indicated that at a concentration of 1.0 µM, significant morphological changes occurred, while at higher concentrations (10 µM), apoptotic markers such as caspase-3 activity were notably enhanced .

Microtubule Destabilization

Another investigation focused on the mechanism by which related compounds destabilize microtubules in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This mechanism is crucial for developing effective anticancer therapies targeting microtubule dynamics .

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